molecular formula C7H15N B13790474 2-Ethyl-1-methylpyrrolidine CAS No. 26158-82-7

2-Ethyl-1-methylpyrrolidine

Cat. No.: B13790474
CAS No.: 26158-82-7
M. Wt: 113.20 g/mol
InChI Key: IDQXZLKEWHBPCA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethyl-1-methylpyrrolidine can be achieved through several routes. One common method involves the alkylation of 2-ethylpyrrolidine with iodomethane . The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or dimethylformamide.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . This method can be advantageous for producing large quantities of the compound with high purity.

Chemical Reactions Analysis

2-Ethyl-1-methylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-1-methylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it can act as an inhibitor of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes involved in DNA damage repair . This interaction can lead to the modulation of cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

2-Ethyl-1-methylpyrrolidine can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

26158-82-7

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

2-ethyl-1-methylpyrrolidine

InChI

InChI=1S/C7H15N/c1-3-7-5-4-6-8(7)2/h7H,3-6H2,1-2H3

InChI Key

IDQXZLKEWHBPCA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN1C

Origin of Product

United States

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